Chemical structure and properties of 4-Chloromethyl-2-propyl-1,2,3-triazole
Chemical structure and properties of 4-Chloromethyl-2-propyl-1,2,3-triazole
An In-Depth Technical Guide to the Chemical Structure and Properties of 4-Chloromethyl-2-propyl-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in hydrogen bonding, which makes it a valuable pharmacophore.[1] This guide delves into the specifics of a promising derivative, 4-Chloromethyl-2-propyl-1,2,3-triazole, a molecule poised for exploration in drug discovery programs. While direct literature on this exact compound is sparse, this document provides a comprehensive overview based on established principles of triazole chemistry, including a proposed synthetic route, detailed experimental protocols, and an analysis of its anticipated chemical properties and biological potential. The unique substitution pattern—a reactive chloromethyl group at the 4-position and a propyl group at the 2-position—offers a versatile platform for the development of novel therapeutic agents.
Introduction: The Significance of 1,2,3-Triazoles in Drug Discovery
The 1,2,3-triazole ring system has emerged as a "privileged" structural motif in medicinal chemistry, largely due to the advent of "click chemistry."[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] These heterocyclic compounds are not merely passive linkers; they are known to be bioisosteres of amide bonds, are metabolically stable, and can participate in a variety of non-covalent interactions with biological targets.[1] The broad spectrum of biological activities associated with 1,2,3-triazole derivatives, including antimicrobial, antiviral, and anticancer properties, underscores their therapeutic potential.[1][2] This guide focuses on the specific attributes of 4-Chloromethyl-2-propyl-1,2,3-triazole, a compound that combines the stable triazole core with a reactive chloromethyl group, making it an ideal candidate for further chemical derivatization and biological screening.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-Chloromethyl-2-propyl-1,2,3-triazole features a five-membered aromatic ring containing three contiguous nitrogen atoms, with a chloromethyl substituent at the C4 position and a propyl group at the N2 position.
Table 1: Predicted Physicochemical Properties of 4-Chloromethyl-2-propyl-1,2,3-triazole
| Property | Predicted Value | Notes |
| Molecular Formula | C6H10ClN3 | |
| Molecular Weight | 160.62 g/mol | |
| XLogP3 | 1.3 | Predicted lipophilicity |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | The three nitrogen atoms of the triazole ring |
| Rotatable Bond Count | 3 | |
| Exact Mass | 159.05632 g/mol | |
| Monoisotopic Mass | 159.05632 g/mol | |
| Topological Polar Surface Area | 36.9 Ų | |
| Heavy Atom Count | 10 | |
| Formal Charge | 0 | |
| Complexity | 148 |
Note: These properties are predicted using computational models due to the absence of experimentally determined data in the public domain.
Proposed Synthesis of 4-Chloromethyl-2-propyl-1,2,3-triazole
A plausible and efficient synthetic route to 4-Chloromethyl-2-propyl-1,2,3-triazole involves a two-step process, leveraging established methodologies for the synthesis of 2,4-disubstituted 1,2,3-triazoles. The key steps are the formation of a 2-propyl-1,2,3-triazole intermediate followed by chloromethylation at the 4-position.
Synthetic Scheme
Caption: Proposed two-step synthesis of 4-Chloromethyl-2-propyl-1,2,3-triazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Propyl-4-hydroxymethyl-1,2,3-triazole
This protocol is adapted from established copper-catalyzed azide-alkyne cycloaddition (CuAAC) procedures.[3][4]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve propargyl alcohol (1.0 eq) and propyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (40 mL).
-
Catalyst Preparation: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water (5 mL). In another vial, prepare a solution of sodium ascorbate (0.1 eq) in water (5 mL).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the dropwise addition of the sodium ascorbate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Work-up and Purification: Upon completion, add a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper catalyst. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-propyl-4-hydroxymethyl-1,2,3-triazole.
Step 2: Synthesis of 4-Chloromethyl-2-propyl-1,2,3-triazole
This procedure is based on standard methods for the conversion of alcohols to alkyl chlorides using thionyl chloride.
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-propyl-4-hydroxymethyl-1,2,3-triazole (1.0 eq) in anhydrous dichloromethane (DCM) (20 mL) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up and Purification: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography on silica gel to afford the target compound, 4-chloromethyl-2-propyl-1,2,3-triazole.
Spectroscopic Characterization (Anticipated Data)
Due to the lack of published experimental data for 4-Chloromethyl-2-propyl-1,2,3-triazole, the following characterization data is predicted based on the analysis of structurally similar compounds.[5][6]
Table 2: Predicted Spectroscopic Data for 4-Chloromethyl-2-propyl-1,2,3-triazole
| Technique | Predicted Chemical Shifts/Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.65 (s, 1H, triazole C5-H), 4.70 (s, 2H, -CH₂Cl), 4.30 (t, J = 7.2 Hz, 2H, N-CH₂-CH₂-CH₃), 1.95 (sext, J = 7.4 Hz, 2H, N-CH₂-CH₂-CH₃), 0.95 (t, J = 7.4 Hz, 3H, N-CH₂-CH₂-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 145.0 (triazole C4), 125.0 (triazole C5), 55.0 (N-CH₂-CH₂-CH₃), 38.0 (-CH₂Cl), 23.0 (N-CH₂-CH₂-CH₃), 11.0 (N-CH₂-CH₂-CH₃) |
| Mass Spectrometry (ESI-MS) | m/z: 160.06 [M+H]⁺, 182.04 [M+Na]⁺ |
Potential Applications in Drug Development
The structural features of 4-Chloromethyl-2-propyl-1,2,3-triazole suggest several promising avenues for its application in drug discovery.
Caption: Potential applications of 4-Chloromethyl-2-propyl-1,2,3-triazole in drug development.
The reactive chloromethyl group at the C4 position serves as a versatile electrophilic handle for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. For instance, reaction with thiols, amines, or alcohols can be used to append various pharmacophores to the triazole core.
The N2-propyl group contributes to the lipophilicity of the molecule, which can be crucial for cell membrane permeability and interaction with hydrophobic pockets of target proteins. The 1,2,3-triazole ring itself provides metabolic stability and can act as a scaffold to orient the substituents in a defined three-dimensional space.
Given the known biological activities of other substituted 1,2,3-triazoles, derivatives of 4-Chloromethyl-2-propyl-1,2,3-triazole could be investigated as:
-
Anticancer Agents: The chloromethyl group could act as an alkylating agent, forming covalent bonds with nucleophilic residues in target proteins or DNA, a mechanism employed by some anticancer drugs.
-
Antimicrobial Agents: The ability to introduce diverse functionalities could lead to compounds that inhibit essential microbial enzymes.
-
Enzyme Inhibitors: The triazole core can mimic peptide bonds and interact with the active sites of enzymes, while the appended functionalities can be tailored to enhance binding affinity and selectivity.
Conclusion and Future Directions
4-Chloromethyl-2-propyl-1,2,3-triazole represents a molecule with significant untapped potential in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the presence of a reactive functional group, makes it an attractive building block for the creation of novel bioactive compounds. Future research should focus on the synthesis and characterization of this molecule, followed by the generation of a diverse library of derivatives. Subsequent screening of these compounds against a panel of biological targets will be crucial to unlocking their therapeutic potential. The insights gained from such studies will not only expand our understanding of the structure-activity relationships of 2,4-disubstituted 1,2,3-triazoles but may also lead to the discovery of new drug candidates for a variety of diseases.
References
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
baseclick GmbH. Protocols. [Link]
-
Efficient Synthesis of 2-Substituted-1,2,3-triazoles. (2008). Organic Letters. [Link]
- Begtrup, M., & Nytoft, H. P. (1986). 2‐Alkyl‐1,2,3‐triazole‐1‐oxides: Preparation and Use in the Synthesis of 2‐Alkyltriazoles.
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). MDPI. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. [Link]
-
Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. [Link]
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
-
Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. [Link]
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2014). Tropical Journal of Pharmaceutical Research.
-
Oreate AI. (2026). Tiny Magnets, Big Reactions: Crafting Complex Molecules With a Green Touch. [Link]
-
Shingate, B. B. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom.org. [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis. [Link]
-
The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (2020). PMC. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (2007). Arkat USA. [Link]
-
4-(4-(((1H-Benzo[d][3][4][7]triazol-1-yl)oxy)methyl). (2022). MDPI. [Link]
- Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. (2012). Der Pharma Chemica.
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2021). MDPI. [Link]
- Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2023). Arabian Journal of Chemistry.
- Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. (2014). South African Journal of Chemistry.
-
PubChem. 4-chloromethyl-1-(2,6-dichloro-4-trifluoromethylphenyl)-5-n-propyl-1H-1,2,3-triazole. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. [Link]
- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014).
-
The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. (2020). PubMed. [Link]
-
Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. (2020). eurl-pesticides.eu. [Link]
-
Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. [Link]
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). MDPI.
- LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025).
-
Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (2017). ResearchGate. [Link]
-
PubChem. 4-methyl-1H-1,2,3-triazole. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments | MDPI [mdpi.com]
- 7. jenabioscience.com [jenabioscience.com]
